3-(Bicyclo[2.2.1]heptan-2-yl)-2,2-dimethylpropanoic acid
CAS No.:
Cat. No.: VC18126033
Molecular Formula: C12H20O2
Molecular Weight: 196.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H20O2 |
|---|---|
| Molecular Weight | 196.29 g/mol |
| IUPAC Name | 3-(2-bicyclo[2.2.1]heptanyl)-2,2-dimethylpropanoic acid |
| Standard InChI | InChI=1S/C12H20O2/c1-12(2,11(13)14)7-10-6-8-3-4-9(10)5-8/h8-10H,3-7H2,1-2H3,(H,13,14) |
| Standard InChI Key | KRUBGJXYTUVSHT-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(CC1CC2CCC1C2)C(=O)O |
Introduction
Structural Characteristics and Nomenclature
The bicyclo[2.2.1]heptane system, commonly termed norbornane, consists of two fused cyclohexane rings sharing two adjacent carbon atoms, creating a bridged bicyclic structure. In 3-(bicyclo[2.2.1]heptan-2-yl)-2,2-dimethylpropanoic acid, the norbornane moiety is substituted at the 2-position with a propanoic acid chain bearing two methyl groups at the β-carbon (Figure 1). This substitution pattern introduces steric hindrance around the carboxylic acid group, influencing its reactivity and intermolecular interactions .
Stereochemical Considerations: The bicyclo[2.2.1]heptane framework inherently possesses endo and exo stereoisomerism depending on the spatial arrangement of substituents. For instance, Baldwin and Lusch demonstrated that rearrangements of Diels-Alder adducts yield endo-configured bicyclo[2.2.1]heptanones, as confirmed by X-ray crystallography . Similarly, the methyl and carboxylic acid substituents in the target compound likely adopt specific stereochemical orientations that dictate its physicochemical behavior.
Synthetic Methodologies
Diels-Alder Reaction as a Key Step
The synthesis of bicyclo[2.2.1]heptane derivatives often begins with a Diels-Alder (DA) reaction between a diene and a dienophile, followed by rearrangement or functionalization. For example, methacrolein and 2,3-dimethyl-1,3-butadiene undergo a DA reaction catalyzed by Lewis acids like SnCl₄ or MeAlCl₂ to form bicyclo[2.2.1]heptanone intermediates . Adapting this protocol, the propanoic acid side chain could be introduced via subsequent alkylation or Grignard reactions, followed by oxidation to the carboxylic acid.
Example Pathway:
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DA Reaction: Reacting cyclopentadiene with an α,β-unsaturated carbonyl compound (e.g., methyl acrylate) yields a bicyclic ester.
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Rearrangement: Treating the DA adduct with MeAlCl₂ induces a suprafacial 1,2-hydride shift, forming a bicyclo[2.2.1]heptanone .
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Side-Chain Installation: Alkylation of the ketone with a dimethyl-substituted organometallic reagent (e.g., Me₂CuLi) introduces the branched alkyl group.
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Oxidation: Hydrolysis and oxidation of the ester or ketone intermediates yield the final carboxylic acid.
Enantioselective Synthesis
Chiral Lewis acids, such as Corey’s oxazaborolidine catalysts, enable asymmetric DA reactions to produce enantiomerically enriched bicyclo[2.2.1]heptane derivatives. For instance, using (S)-(−)-α,α-diphenyl-2-pyrrolidinemethanol with SnCl₄ achieved enantiomeric ratios (er) up to 96.5:3.5 for analogs like (+)-herbanone . Applying similar conditions to the target compound could afford optically active material critical for pharmaceutical applications.
Physicochemical Properties
Spectroscopic Characterization
NMR Analysis: The bicyclo[2.2.1]heptane core produces distinct ^1H and ^13C NMR signals due to its rigid structure. For example, the endo-methyl group in 1,3,4-trimethylbicyclo[2.2.1]heptan-2-one resonates at δ 1.07 ppm (singlet), while bridgehead protons appear as multiplet signals between δ 1.2–1.8 ppm . The carboxylic acid proton in the target compound would likely exhibit broad absorption near δ 12 ppm in ^1H NMR.
IR and Mass Spectrometry: Stretching vibrations for the carboxylic acid group (≈1700 cm⁻¹) and C=O (≈1740 cm⁻¹) dominate the IR spectrum. High-resolution mass spectrometry (HRMS) would confirm the molecular formula (C₁₃H₂₀O₂), with characteristic fragmentation patterns reflecting loss of CO₂ or methyl groups.
Thermodynamic Stability
The endo configuration of substituents on bicyclo[2.2.1]heptane is thermodynamically favored due to reduced steric strain. For example, Baldwin and Lusch observed that endo-isomers of bicycloheptanones resist isomerization to exo-forms under standard conditions . This stability suggests that the target compound’s endo-configured carboxylic acid derivative would dominate in equilibrium mixtures.
Recent Advances and Research Gaps
While synthetic routes to bicyclo[2.2.1]heptane derivatives are well-established, data specific to 3-(bicyclo[2.2.1]heptan-2-yl)-2,2-dimethylpropanoic acid remain limited. Recent studies focus on enantioselective catalysis and green chemistry approaches, such as solvent-free DA reactions or biocatalytic methods, which could streamline the synthesis of this compound .
Table 1. Comparative Analysis of Bicyclo[2.2.1]heptane Derivatives
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